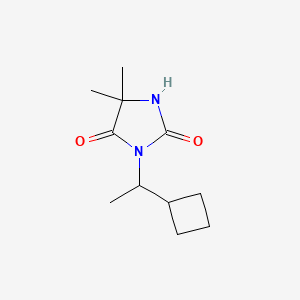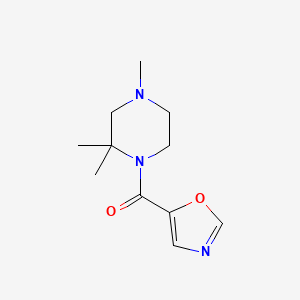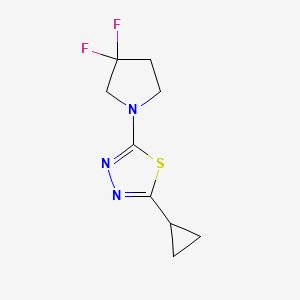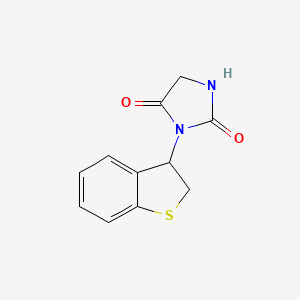
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione, also known as CB-DMB or ZK 93423, is a potent and selective antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione acts as a selective antagonist of the glycine site of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. The glycine site of the NMDA receptor is a modulatory site that is involved in the regulation of the receptor's activity. By blocking the glycine site, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the NMDA receptor, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has a variety of biochemical and physiological effects that are related to its mechanism of action. By blocking the glycine site of the NMDA receptor, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione reduces the activity of the receptor, which can lead to a reduction in excitatory neurotransmission. This can have a variety of effects on neuronal function, including a reduction in seizure activity, a reduction in neuroinflammation, and a reduction in oxidative stress. 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have neuroprotective effects, which may be related to its ability to reduce excitotoxicity and to promote neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its potency and selectivity for the glycine site of the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have poor bioavailability and a short half-life, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a neuroprotective agent in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Another area of interest is the potential use of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione as a cognitive enhancer in disorders such as Alzheimer's disease and schizophrenia. Additionally, there is interest in developing more potent and selective glycine site antagonists that may have improved therapeutic potential compared to 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.
Métodos De Síntesis
The synthesis of 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 1-cyclobutylethylamine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. In animal models of epilepsy, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to have anticonvulsant effects and to reduce the severity and frequency of seizures. In stroke models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to reduce the size of infarcts and to improve neurological function. In Alzheimer's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce amyloid-beta deposition. In Parkinson's disease models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve motor function and to reduce dopaminergic neuron loss. In schizophrenia models, 3-(1-Cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to improve cognitive function and to reduce positive symptoms.
Propiedades
IUPAC Name |
3-(1-cyclobutylethyl)-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(8-5-4-6-8)13-9(14)11(2,3)12-10(13)15/h7-8H,4-6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCBEINMKMSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)

![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![2-methyl-5-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-3H-isoindol-1-one](/img/structure/B7360502.png)

![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)


![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)

![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)
